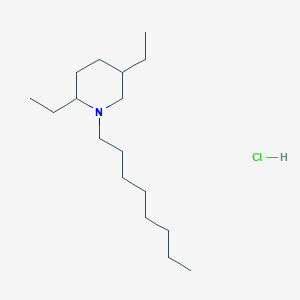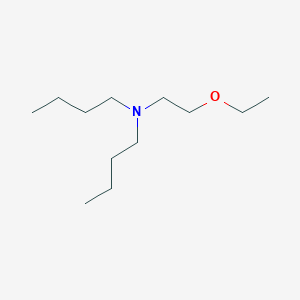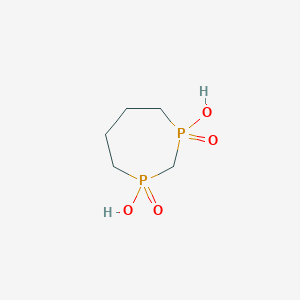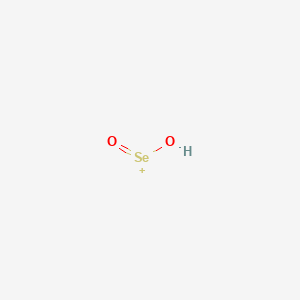methyl}thymidine CAS No. 64722-90-3](/img/structure/B14489555.png)
5'-O-{[4-(Carboxymethoxy)phenyl](diphenyl)methyl}thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Vorbereitungsmethoden
The synthesis of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine typically involves multiple steps, starting from thymidine. The process includes the protection of hydroxyl groups, introduction of the carboxymethoxyphenyl group, and subsequent deprotection. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Analyse Chemischer Reaktionen
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound may be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine include other nucleoside analogs such as:
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used in cancer therapy.
Acyclovir: Used in the treatment of herpes infections. What sets 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine apart is its unique structure, which may confer specific properties or advantages in certain applications.
Eigenschaften
CAS-Nummer |
64722-90-3 |
|---|---|
Molekularformel |
C31H30N2O8 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
2-[4-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-diphenylmethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H30N2O8/c1-20-17-33(30(38)32-29(20)37)27-16-25(34)26(41-27)18-40-31(21-8-4-2-5-9-21,22-10-6-3-7-11-22)23-12-14-24(15-13-23)39-19-28(35)36/h2-15,17,25-27,34H,16,18-19H2,1H3,(H,35,36)(H,32,37,38)/t25-,26+,27+/m0/s1 |
InChI-Schlüssel |
FHTNSNQDROOYJV-OYUWMTPXSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)



![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)


